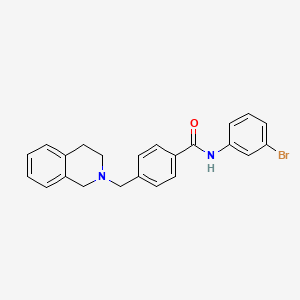
N-(3-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide
Übersicht
Beschreibung
N-(3-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide, also known as BD 1047, is a selective antagonist of the delta opioid receptor (DOR). It was first synthesized in 1990 and has since been used in scientific research to understand the role of DOR in various physiological and pathological conditions.
Wirkmechanismus
N-(3-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1047 acts as a competitive antagonist of DOR, blocking the binding of endogenous opioids such as enkephalins and endorphins. This results in a decrease in the activation of DOR and the downstream signaling pathways. The exact mechanism of action of DOR is still being studied, but it is known to play a role in pain modulation, mood regulation, and reward processing.
Biochemical and Physiological Effects
N-(3-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1047 has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to decrease pain sensitivity, reduce drug-seeking behavior, and improve mood. It has also been shown to have anti-inflammatory effects and may have potential as a therapeutic agent for inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1047 in lab experiments is its selectivity for DOR. This allows researchers to specifically target this receptor and study its effects without interference from other opioid receptors. However, one limitation is that N-(3-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1047 may have off-target effects on other receptors or signaling pathways, which could confound the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(3-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1047 and DOR. One area of interest is the development of new therapeutic agents that target DOR for the treatment of pain, addiction, and mood disorders. Another area of interest is the study of the role of DOR in cancer, as it has been shown to play a role in tumor growth and metastasis. Additionally, further research is needed to fully understand the mechanism of action of DOR and its downstream signaling pathways.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1047 has been used extensively in scientific research to investigate the role of DOR in various physiological and pathological conditions. It has been shown to have analgesic effects in animal models of pain, suggesting that DOR may be a potential target for pain management. N-(3-bromophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 1047 has also been used to study the role of DOR in drug addiction, depression, and anxiety.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O/c24-21-6-3-7-22(14-21)25-23(27)19-10-8-17(9-11-19)15-26-13-12-18-4-1-2-5-20(18)16-26/h1-11,14H,12-13,15-16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNTXIROJIKNAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromo-phenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[benzyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B3569966.png)
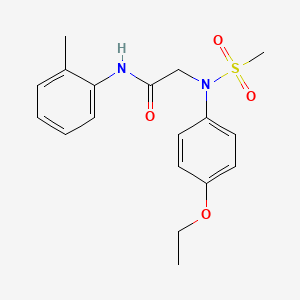
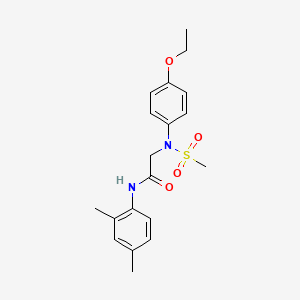
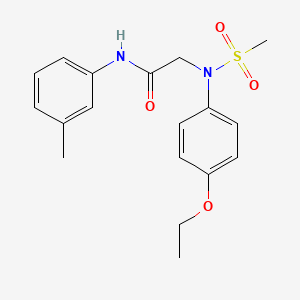

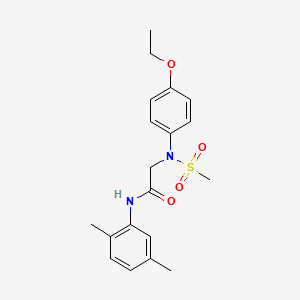
![3,4-dimethoxy-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3569996.png)

![N-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3570010.png)
![N-(3-methoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3570026.png)
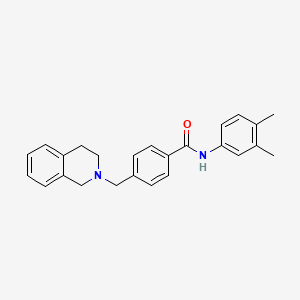
![N-(4-bromophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3570053.png)
![3-(2-furylmethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B3570057.png)
![ethyl 2-{[(acetylamino)carbonothioyl]amino}-4-(4-bromophenyl)-3-thiophenecarboxylate](/img/structure/B3570059.png)